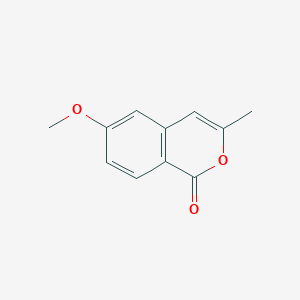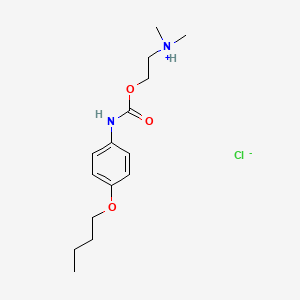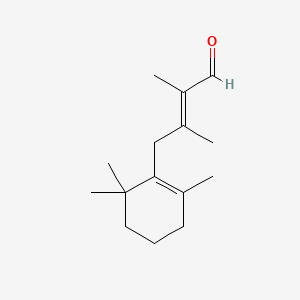
Stannane, iodotripropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(tripropyl)stannane is an organotin compound with the molecular formula C9H21ISn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodo(tripropyl)stannane can be synthesized through the reaction of tripropyltin hydride with iodine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
(C3H7)3SnH+I2→(C3H7)3SnI+HI
Industrial Production Methods
Industrial production of iodo(tripropyl)stannane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Iodo(tripropyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Radical Initiators: Radical reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Catalysts: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Iodo(tripropyl)stannane is widely used in organic synthesis as a reagent for radical reactions and coupling reactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In biological research, organotin compounds, including iodo(tripropyl)stannane, are studied for their potential use in medicinal chemistry. They have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, iodo(tripropyl)stannane is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of iodo(tripropyl)stannane in chemical reactions involves the formation of tin-centered radicals. These radicals can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin Hydride: Similar in reactivity but with different steric and electronic properties.
Trimethyltin Chloride: Used in different types of reactions due to its distinct reactivity.
Uniqueness
Iodo(tripropyl)stannane is unique due to its specific reactivity and the presence of the iodine atom, which allows for unique substitution and coupling reactions. Its tripropyl groups provide a balance of steric hindrance and reactivity, making it suitable for various applications in organic synthesis.
Eigenschaften
CAS-Nummer |
7342-45-2 |
|---|---|
Molekularformel |
C9H21ISn |
Molekulargewicht |
374.88 g/mol |
IUPAC-Name |
iodo(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.HI.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MHTXEMSDIHFLFI-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Sn](CCC)(CCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)

